![molecular formula C15H20N2O3 B13433496 tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13433496.png)
tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate: is a synthetic organic compound with a complex structure. It is often used in various chemical and biological research applications due to its unique properties and reactivity.
Métodos De Preparación
The synthesis of tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with benzylamine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Análisis De Reacciones Químicas
tert-Butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives
Aplicaciones Científicas De Investigación
tert-Butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved often include the modulation of protein functions and signaling cascades .
Comparación Con Compuestos Similares
tert-Butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate can be compared with similar compounds such as:
- tert-Butyl 3-(benzylamino)propanoate
- tert-Butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate
- tert-Butyl N-(3-aminopropyl)carbamate
These compounds share structural similarities but differ in their functional groups and reactivity. The unique structure of this compound makes it particularly useful in specific research applications .
Propiedades
Fórmula molecular |
C15H20N2O3 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-11(17-14(19)20-15(2,3)4)13(18)16-10-12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3,(H,16,18)(H,17,19) |
Clave InChI |
ISKNJHVZUDAVIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(=C)C(=O)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


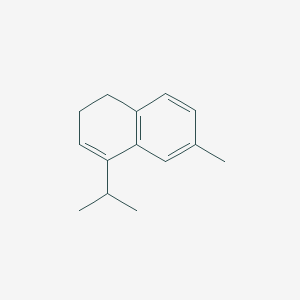
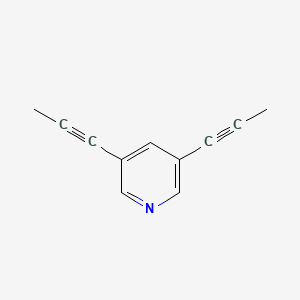
![2-{Methyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B13433426.png)
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid](/img/structure/B13433430.png)

![propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433432.png)
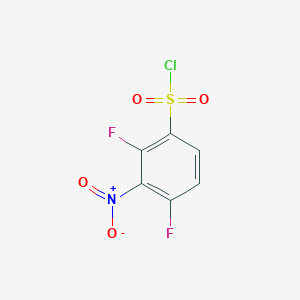
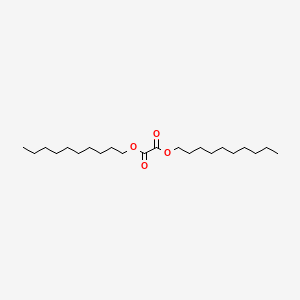
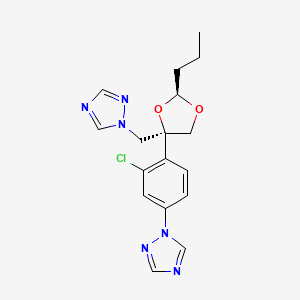
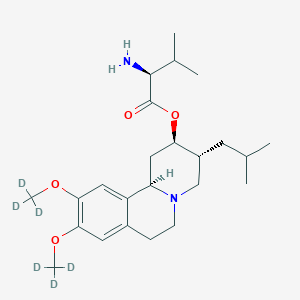
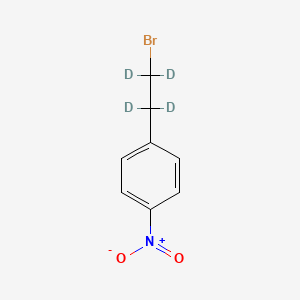
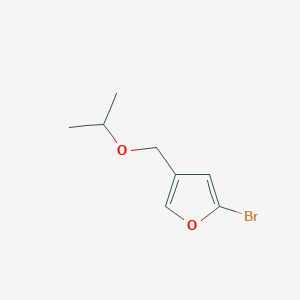

![N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B13433472.png)
